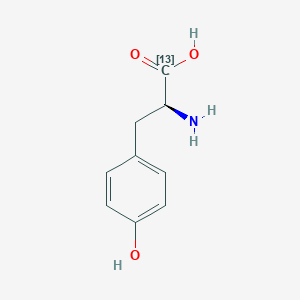

L-Tyrosine-1-13C

Overview

Description

Synthesis Analysis

The synthesis of L-Tyrosine-1-13C involves selective isotope labeling techniques. One common method is the incorporation of 13C through the use of 13C-enriched starting materials in the biosynthetic pathways of tyrosine. This process can be facilitated by employing microorganisms or plants that synthesize tyrosine de novo, with the isotopically labeled carbon source being metabolized and incorporated into the tyrosine molecule (Schenck & Maeda, 2018).

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like NMR spectroscopy, which benefits from the 13C labeling. 13C labeling enhances the signal and allows for detailed mapping of the molecule's structure. For instance, studies using selective isotope labeling have mapped the unpaired π-electron spin-density distribution in tyrosine radicals, providing insights into the geometric structure of tyrosine in various states (Hulsebosch et al., 1997).

Chemical Reactions and Properties

This compound participates in the same chemical reactions as its unlabeled counterpart, serving as a precursor for various biologically significant molecules. Its reactions can include enzymatic transformations into neurotransmitters and hormones, highlighting its role in physiological processes. The 13C labeling does not significantly alter its chemical reactivity but allows for the detailed study of these transformations through spectroscopic methods.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are similar to the unlabeled L-tyrosine. However, the isotopic labeling can slightly affect its vibrational modes, detectable by spectroscopic techniques. These properties are crucial for understanding the behavior of L-tyrosine in biological systems and in the development of pharmaceuticals and biomaterials (Bourke & Kohn, 2003).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity in peptide bond formation, role in enzymatic reactions, and participation in biochemical pathways, are foundational to its utility in research. The 13C label allows for the tracing of tyrosine's incorporation into proteins and metabolites, facilitating studies on protein synthesis, metabolism, and the biochemical roles of tyrosine-derived compounds (Ishiwata et al., 1988).

Scientific Research Applications

Enhancement of L-Tyrosine Production : L-Tyrosine-1-13C is used to augment the production of L-Tyrosine and its derived compounds in plants and synthetic biology platforms (Schenck & Maeda, 2018).

Studying Phenylalanine Hydroxylase Activity : It provides a means to directly study the physiological regulation of phenylalanine hydroxylase activity in vivo through continuous intravenous tracer infusions (Clarke & Bier, 1982).

PQQ Biosynthesis in Microorganisms : L-Tyrosine serves as a precursor in the biosynthesis of Pyrroloquinoline quinone (PQQ) in certain microorganisms, contributing to the formation of key moieties in PQQ (van Kleef & Duine, 1988).

Electron Spin-Density Mapping : The isotope labeling of tyrosine, including this compound, is used in electron paramagnetic resonance (EPR) spectroscopy to map the unpaired electron spin-density distribution in radicals (Hulsebosch et al., 1997).

Studying Protein Structures and Interactions : Labeling with isotopes like L-[phenol-4-13C]tyrosine in protein subunits enables the monitoring of structural changes upon ligand binding (McDowell et al., 1996).

Biotechnological and Industrial Applications : L-Tyrosine is significant in various industries, including food, pharmaceutical, cosmetic, and chemical sectors. Strategies to improve its production include manipulating metabolic pathways (Chávez-Béjar et al., 2012).

Metabolomic Studies : In yeast, L-Tyrosine induces metabolome alterations, which can be studied for their impact on taste enhancement and other biological functions (Hammerl et al., 2017).

Structural Analysis in Membrane Proteins : It's used in studying the structural activities of specific amino acid residues in membrane proteins, like bacteriorhodopsin (Ludlam et al., 1995).

Understanding Protein Cross-Linking : 13C NMR spectroscopy, with this compound labeling, helps in identifying cross-linking sites of amino acids with formaldehyde, providing insights into protein structure and interactions (Dewar et al., 1975).

Biochemical Studies in Enzyme Function : Investigations into the functioning of enzymes, such as the class C beta-lactamase, often involve the use of labeled tyrosine residues to study protonation states and their effects on enzyme activity (Kato-Toma et al., 2003).

Electrochemical Sensing in Biological Fluids : L-Tyrosine, among other compounds, can be determined in biological fluids using sensors fabricated with materials like carbon nanotubes and specific chemical modifiers (Atta et al., 2020).

Mechanism of Action

Target of Action

L-Tyrosine-1-13C is a variant of the amino acid L-Tyrosine, labeled with the stable isotope Carbon-13 . L-Tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis. It serves as a precursor to several important compounds, including neurotransmitters such as dopamine, norepinephrine, and epinephrine . Therefore, the primary targets of this compound are the enzymes involved in these biochemical pathways.

Mode of Action

This compound interacts with its targets, the enzymes involved in the synthesis of neurotransmitters and other compounds, in the same way as regular L-Tyrosine. The presence of the Carbon-13 label allows for the tracking of the compound’s metabolic pathway, providing valuable information about the biochemical processes it is involved in .

Biochemical Pathways

This compound participates in the same biochemical pathways as L-Tyrosine. It is involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . These pathways play a crucial role in various physiological processes, including mood regulation, stress response, and cognitive function.

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of regular L-Tyrosine. As an amino acid, it is absorbed in the small intestine and transported to the liver, where it can be distributed to other tissues or used in protein synthesis .

Result of Action

The action of this compound results in the production of neurotransmitters and other compounds derived from L-Tyrosine. The presence of the Carbon-13 label allows for the tracking of these processes, providing valuable information about the compound’s metabolic pathway .

Action Environment

The action of this compound, like that of regular L-Tyrosine, can be influenced by various environmental factors. These can include diet, as the availability of L-Tyrosine can be affected by protein intake, and stress, as the demand for neurotransmitters can increase under stressful conditions .

Safety and Hazards

properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-DMSOPOIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H]([13C](=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480573 | |

| Record name | L-Tyrosine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110622-46-3 | |

| Record name | L-Tyrosine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 110622-46-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

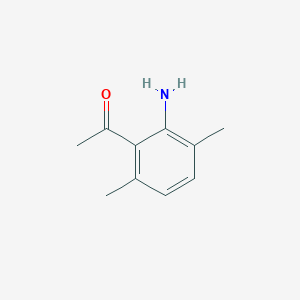

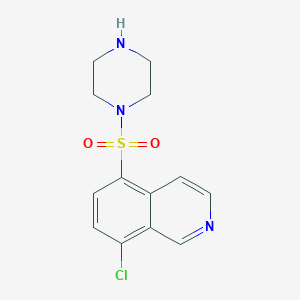

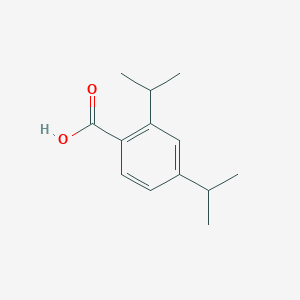

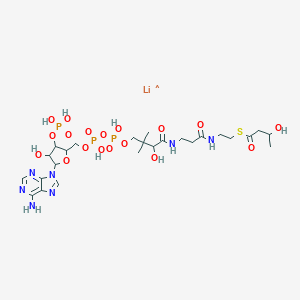

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)

![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)

![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)